molecular formula C14H21NO B6329246 (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine CAS No. 1240590-92-4

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine

Cat. No.: B6329246
CAS No.: 1240590-92-4
M. Wt: 219.32 g/mol
InChI Key: GYGORVROZLQFJM-AATRIKPKSA-N
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Description

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is an organic compound that features a butan-2-yl group attached to an amine functional group, which is further connected to a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine can be achieved through a multi-step process involving the following key steps:

    Formation of the (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl intermediate: This can be synthesized via a Claisen-Schmidt condensation reaction between 4-methoxybenzaldehyde and acetone, followed by dehydration to form the desired enone.

    Amination: The enone intermediate can then undergo reductive amination with butan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Claisen-Schmidt condensation and reductive amination steps, as well as advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The enone moiety can be reduced to form the corresponding alkane.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed studies, including molecular docking and in vitro assays.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its combination of a butan-2-yl group with a (2E)-3-(4-methoxyphenyl)prop-2-en-1-yl moiety provides a versatile scaffold for further functionalization and exploration in various research fields.

Properties

IUPAC Name

N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13/h5-10,12,15H,4,11H2,1-3H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGORVROZLQFJM-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC=CC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)NC/C=C/C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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